6-Ethyl-2-methylquinoline-4-carboxylic acid
Overview
Description
6-Ethyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with ethyl and methyl substituents at the 6th and 2nd positions, respectively, and a carboxylic acid group at the 4th position. The molecular formula is C13H13NO2, and it has a molecular weight of 215.25 g/mol .
Preparation Methods
The synthesis of 6-ethyl-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminoaryl ketones and enolisable ketones under acidic or basic conditions . Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene . Industrial production methods often employ catalysts such as molecular iodine or nano ZnO to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, high temperatures, and the use of catalysts like palladium or iodine . Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Ethyl-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting or modulating their activity . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Ethyl-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline core structure but different substituents.
Chloroquine: Another antimalarial drug that shares the quinoline scaffold but has different functional groups.
Mefloquine: A quinoline derivative used for the treatment of malaria, with a unique substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-2-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-4-5-12-10(7-9)11(13(15)16)6-8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQXUJWBOCQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401100 | |
Record name | 6-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-60-6 | |
Record name | 6-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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